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molecular formula C7H10N2 B025451 5-Ethylpyridin-2-amine CAS No. 19842-07-0

5-Ethylpyridin-2-amine

Cat. No. B025451
M. Wt: 122.17 g/mol
InChI Key: OQTNJLQWOVTCPV-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

0.25 g 5-vinylpyridin-2-yl amine (compound in Production Example 326) and 0.1 g of 10% palladium-carbon were stirred in 5 mL ethyl acetate at room temperature for 2 hours under hydrogen atmosphere. The reaction solution was purified by NH silica gel column chromatography (ethyl acetate), to give 0.24 g of the title compound as a pale yellow oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1)=[CH2:2]>C(OCC)(=O)C.[C].[Pd]>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=C)C=1C=CC(=NC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was purified by NH silica gel column chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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